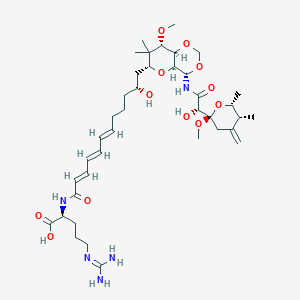

Onnamide

Description

Properties

Molecular Formula |

C39H63N5O12 |

|---|---|

Molecular Weight |

793.9 g/mol |

IUPAC Name |

(2S)-2-[[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27+,28-,30+,31+,32-,33-,35+,39-/m1/s1 |

InChI Key |

YWUNVHXKGMPHDM-AMTQNMNTSA-N |

Isomeric SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CCC/C=C/C=C/C=C/C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |

Canonical SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C |

Synonyms |

onnamide |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Onnamide and Its Analogs

Retrosynthetic Analysis Strategies for Onnamide Scaffold

Retrosynthetic analysis of the Onnamide scaffold typically involves identifying key disconnections that simplify the target molecule into readily available or synthesizable fragments. Given the modular nature of polyketide-nonribosomal peptide hybrids, a common strategy is to disconnect the amide bonds and the linkages within theketide chain. mdpi.com

For the Onnamide A structure, key disconnections are often planned around the amide bond connecting the polyketide chain to the arginine residue and the various C-C and C-O bonds within the polyketide and the embedded dihydropyran and dioxin rings. wikipedia.org A retrosynthetic approach would aim to break down the molecule into several key building blocks: the arginine fragment, the polyene-containing fatty acid chain, and the complex northern and southern fragments containing the cyclic acetal (B89532) and dihydropyran moieties. mdpi.com

Challenges in the retrosynthetic analysis include the presence of numerous stereocenters, particularly within the cyclic systems and the polyene chain, requiring highly stereoselective bond-forming reactions in the forward synthesis. nih.gov The acid-labile nature of the cyclic acetal also necessitates careful planning to avoid its premature cleavage during synthetic manipulations. nih.gov Strategies often involve the use of protecting groups that can be selectively removed under mild conditions at later stages of the synthesis.

Retrosynthetic approaches to related pederin-family compounds, which share a common core skeleton produced via polyketide and nonribosomal peptide biosynthetic pathways, have relied on strategies such as asymmetric catalysis and the use of chiral pool materials or chiral auxiliaries to establish stereogenicity. mdpi.comnih.gov These principles are also applicable to the retrosynthetic planning for the Onnamide scaffold. Retrosynthetic analysis, in general, involves working backward from the target molecule to simpler structures, considering functional groups, oxidation levels, and stereochemistry. ic.ac.ukpharmacy180.com

Seminal Total Syntheses of Onnamide A and Related Congeners

The total synthesis of Onnamide A and its related congeners has been a significant endeavor in natural product synthesis, with several research groups contributing to this field. These syntheses have been instrumental in confirming the absolute configuration of the natural products and providing access to quantities sufficient for biological evaluation and the synthesis of analogs.

One of the seminal total syntheses of Onnamide A was reported by Hong and Kishi. acs.orggoogle.comgoogle.com This work, along with syntheses of other pederin-type compounds like mycalamide A and theopederin D, highlights the complexity and the advanced methodologies required to construct these molecules. nih.govsoton.ac.uk These early syntheses often involved convergent strategies, where several complex fragments were synthesized independently and then coupled together in the later stages.

The synthesis of related congeners, such as theopederin D, has also inspired substantial synthetic studies due to their intriguing structural features, labile functionality, and potent biological activities. nih.gov While Onnamide F has not been synthesized previously, synthetic approaches to structurally related natural products like pederin (B1238746), mycalamides A and B, theopederin D, onnamide A, and psymberin/irciniastatin A have been discussed in the literature, providing valuable insights for the synthesis of Onnamide congeners. soton.ac.uk

Key Methodologies and Stereochemical Control in Onnamide Total Synthesis

The total synthesis of Onnamide A and its related compounds relies heavily on key methodologies for carbon-carbon bond formation, functional group interconversions, and precise stereochemical control. mdpi.commdpi.com Given the numerous stereocenters in the molecule, achieving high diastereoselectivity and enantioselectivity at each step is crucial.

Key methodologies employed in the synthesis of Onnamide and related pederin-type natural products include:

Asymmetric synthesis: Utilizing chiral auxiliaries, chiral reagents, or asymmetric catalysis to establish the absolute and relative stereochemistry of the molecule. nih.gov

Fragment coupling: Synthesizing complex fragments containing multiple stereocenters and then joining them through highly efficient and stereoselective reactions, such as amide bond formation or coupling reactions.

Stereoselective functional group transformations: Employing reactions that introduce or modify functional groups with precise control over the resulting stereochemistry, such as stereoselective reductions, oxidations, and additions.

Formation of cyclic systems: Developing strategies for the stereoselective construction of the dihydropyran and dioxin rings present in the Onnamide scaffold.

Stereochemical control is paramount throughout the synthesis. For instance, in the synthesis of theopederin D, which shares structural similarities with Onnamide, challenges in controlling the stereochemical outcome of acylation reactions have been noted. nih.gov Approaches to the pederic acid subunit, a common feature in this family of compounds, have relied on chiral pool materials or chiral auxiliaries, and the development of asymmetric catalysis for establishing absolute stereocontrol has been explored. nih.gov Exquisite control of stereochemistry is essential when using substituted extender units and during reductive processing in polyketide biosynthesis, principles relevant to the synthesis of the Onnamide polyketide chain. rsc.org

Comparative Analysis of Diverse Synthetic Approaches

Diverse synthetic approaches to the Onnamide family of natural products reflect the complexity of these targets and the different strategies employed by synthetic chemists. While a detailed comparative analysis specifically focused on multiple Onnamide total syntheses is not extensively detailed in the provided snippets, comparisons can be drawn based on the strategies employed for related pederin-type compounds. mdpi.com

Although direct comparative data tables for different Onnamide total syntheses are not available in the provided text, a hypothetical comparative analysis table based on reported syntheses of pederin-family compounds could highlight differences in:

| Feature | Synthesis A (Example) | Synthesis B (Example) |

| Key Retrosynthetic Cuts | Amide, C-O (acetal) | Amide, C-C (polyene) |

| Strategy | Convergent | Linear |

| Stereocontrol Methods | Chiral Auxiliaries | Asymmetric Catalysis |

| Longest Linear Sequence | X steps | Y steps |

| Overall Yield | A% | B% |

| Key Reactions | Fragment Coupling | Macrocyclization |

Such a table, if data were available for multiple Onnamide syntheses, would provide a clear overview of the different strategies and their outcomes.

Divergent Synthesis of Onnamide Analogs and Derivatives

Divergent synthesis, a strategy that allows for the preparation of multiple related compounds from a common intermediate, is a powerful approach for generating libraries of Onnamide analogs and derivatives. nih.gov This is particularly valuable for structure-activity relationship (SAR) studies, where systematic modifications to the core structure are needed to understand the relationship between chemical structure and biological activity. mdpi.comnih.gov

While the isolation of natural Onnamide analogs with variations in the polyene system has been reported, such as 2Z- and 6Z-onnamides A, divergent synthesis provides a controlled route to explore a wider range of structural modifications not found in nature. mdpi.comnih.govresearchgate.net The design of new natural product analogs is generally based on modifying chemical functionalities or removing structural moieties to obtain a simplified pharmacophore. nd.edu

Strategies for Structural Modification and Diversification

Strategies for the structural modification and diversification of the Onnamide scaffold through divergent synthesis can involve: wikipedia.orgsoton.ac.uk

Modification of the polyene chain: Introducing variations in the geometry (cis/trans isomers) or the degree of unsaturation in the conjugated polyene system. The isolation of 2Z- and 6Z-onnamides A demonstrates that changes in polyene geometry can occur and affect biological activity. mdpi.comnih.gov

Alterations to the cyclic systems: Modifying the substitution patterns or the structure of the dihydropyran and dioxin rings.

Variations in the amino acid residue: Replacing the terminal arginine with other natural or unnatural amino acids.

Modification of functional groups: Introducing or interconverting functional groups at different positions of the molecule.

Divergent synthesis can be initiated from a late-stage intermediate in a total synthesis route, allowing for the introduction of different functionalities or structural elements in the final steps. Alternatively, a modular synthesis approach where key fragments are synthesized and then coupled in various combinations can also facilitate the generation of diverse analogs.

The synthesis of bioactive fragments of Onnamide F, for instance, demonstrates the ability to synthesize specific parts of the molecule, which can then be used as building blocks for the synthesis of truncated or modified analogs. soton.ac.uk

Synthesis of Bioactive Onnamide Fragments

The synthesis of bioactive fragments of Onnamide is a valuable approach for several reasons: it can provide simpler molecules for initial biological testing, help in identifying the pharmacologically active portions of the molecule, and serve as a stepping stone towards the total synthesis of the complete natural product or its analogs. mdpi.com

The synthesis of the pedamide fragment of Onnamide F has been reported, highlighting the focus on preparing key structural units of these complex molecules. soton.ac.uk This involved developing synthetic routes to the central tetrahydropyran (B127337) fragment and achieving asymmetric synthesis of the pedamide fragment. soton.ac.uk Key reactions in such fragment syntheses can include ring-hydroxylation, expansion, and cyclization reactions, with careful consideration of steric and kinetic factors influencing stereochemical outcomes. soton.ac.uk

By synthesizing and evaluating the biological activity of different fragments, researchers can gain insights into the structural requirements for activity and potentially develop simpler, yet still potent, analogs.

Structure Activity Relationship Sar Studies of Onnamide Congeners

Elucidation of Pharmacophoric Elements within the Onnamide Scaffold

SAR studies have revealed that the biological activity of onnamides is highly dependent on several key structural motifs. The onnamide scaffold can be broadly divided into three main regions: the core heterocyclic system, the polyene side chain, and the terminal amino acid-derived moiety.

The polyene side chain plays a significant role in modulating the potency of onnamide congeners. The geometry of the double bonds within this chain has been shown to be a key determinant of cytotoxicity. mdpi.com For instance, naturally occurring onnamide A possesses a specific configuration of double bonds that contributes to its high potency.

Finally, the terminal arginine-derived moiety at the end of the side chain is another crucial pharmacophoric element. This guanidinium-containing group is thought to be important for target recognition and binding, potentially through electrostatic interactions. In silico docking studies of onnamides as potential inhibitors of the SARS-CoV-2 main protease have highlighted the importance of this terminal guanidine (B92328) group in forming hydrogen bonds with target residues.

Impact of Specific Structural Modifications on Biological Activity Profiles

Systematic modifications of the onnamide structure have provided valuable insights into how specific chemical changes affect their biological activity, primarily cytotoxicity and effects on histone modification.

Modifications to the polyene side chain have been a major focus of SAR studies. The isolation and biological evaluation of 2Z- and 6Z-onnamides A, geometric isomers of onnamide A, demonstrated that changes in the cis-trans geometry of the polyene system can significantly impact cytotoxicity. mdpi.com Compared to onnamide A, these isomers were found to be 2.5-fold less cytotoxic. mdpi.com Furthermore, saturation of the C21-C22 double bond in the polyene chain was found to have a minimal effect on cytotoxicity, with the resulting analog showing potency comparable to that of onnamide A. mdpi.com Conversely, shortening the polyene side chain resulted in a dramatic decrease in activity, with an 8.2-fold reduction in cytotoxicity observed. mdpi.com

The following table summarizes the cytotoxic activity of several onnamide A congeners against HeLa cells, highlighting the impact of side chain modifications.

| Compound | Modification | IC50 (nM) against HeLa cells |

| Onnamide A | - | 66 |

| 2Z-Onnamide A | Geometric isomer | 165 |

| 6Z-Onnamide A | Geometric isomer | 165 |

| C21-C22 reduced analog | Saturated double bond | ~66 |

| Shorter side chain analog | Truncated side chain | 540 |

Data sourced from Nakamura et al. (2023). mdpi.com

In addition to cytotoxicity, onnamides have been shown to affect histone modifications. Onnamide A enhances the levels of trimethylated histone H3 at lysines 4, 27, and 36, and reduces the level of acetylated H4 at lysine (B10760008) 5. mdpi.com The geometric isomers, 2Z- and 6Z-onnamides A, also induced similar changes in histone modifications, suggesting that this activity is a common feature of the onnamide scaffold, although the potency can be influenced by the side chain geometry. mdpi.com

Furthermore, the potent cytotoxicity of onnamides is linked to their ability to inhibit protein synthesis. nih.gov Onnamide A and the related compound theopederin B are potent inhibitors of protein synthesis, with IC50 values of 30 nM and 1.9 nM, respectively. nih.gov This inhibition of protein synthesis is believed to trigger a ribotoxic stress-like response, leading to the activation of stress-activated protein kinases and subsequent apoptosis. nih.gov Theopederin B, which shares the same core structure as onnamide A but has a different side chain, exhibits even greater cytotoxic potency, further emphasizing the role of the side chain in modulating biological activity.

Rational Design Principles for Onnamide Analog Libraries

The SAR data gathered from natural and synthetic onnamide congeners provide a foundation for the rational design of analog libraries with potentially improved therapeutic properties. The primary goal of such design efforts is to optimize potency, enhance selectivity for cancer cells, and improve pharmacokinetic profiles.

Based on the current understanding of onnamide SAR, several key principles can guide the design of new analogs:

Preservation of the Core Heterocyclic System: Given its conserved nature among related potent natural products, the dual tetrahydropyran (B127337) core linked by an N-acyl aminal should be maintained as a fundamental structural element. Modifications in this region are likely to be detrimental to activity unless guided by specific structural information of the biological target.

Optimization of the Polyene Side Chain: The length and rigidity of the side chain are critical for potent cytotoxicity. The design of analogs should focus on maintaining an optimal length while exploring subtle modifications to the double bond geometry to fine-tune activity and potentially selectivity. The introduction of conformational constraints or the replacement of the polyene with other isosteric linkers could be explored to improve stability and pharmacokinetic properties.

Exploration of the Terminal Arginine Moiety: The terminal guanidinium (B1211019) group is a key interaction point. Analog design could involve modifying the length of the linker connecting this group to the side chain or replacing the guanidinium with other basic or cationic groups to explore alternative interactions with the biological target. This could also be a strategy to modulate cell permeability and selectivity.

Targeted Modifications for Improved Properties: Rational design can also be employed to address specific liabilities of the natural product scaffold, such as metabolic instability or off-target toxicity. For example, computational modeling and docking studies could be used to design analogs that exhibit higher affinity for a specific cancer-related target while minimizing interactions with other proteins.

By systematically applying these principles, it is possible to generate focused libraries of onnamide analogs. This approach, combining insights from SAR studies with modern computational and synthetic chemistry, holds the potential to unlock the full therapeutic promise of this remarkable class of marine natural products.

Molecular Mechanisms of Action of Onnamide

Onnamide Interactions with Cellular Targets

The profound biological effects of Onnamide are rooted in its precise interactions with specific intracellular machinery. These interactions set off a cascade of events that disrupt cellular homeostasis and activate potent signaling pathways.

The primary molecular target of Onnamide A within the cell is the ribosome, the essential machinery for protein synthesis. nih.gov Unlike other ribosome-targeting antibiotics, Onnamide A specifically binds to the E site (exit site) of the 60S large ribosomal subunit. nih.govmdpi.com This binding event is the critical first step in its mechanism of action, leading to a potent and rapid inhibition of the translation process, where new proteins are synthesized. nih.gov

The impairment of ribosomal function by Onnamide triggers a specific signaling cascade known as the Ribotoxic Stress Response (RSR). nih.govmdpi.com This response is a specialized cellular defense pathway activated by insults that interfere with the ribosome's function. The RSR, in turn, activates the mitogen-activated protein kinase (MAPK) inflammatory signaling cascade. nih.gov Central to this pathway are the stress-activated protein kinases (SAPKs), namely p38 and c-Jun N-terminal kinase (JNK), which are robustly activated following Onnamide exposure. nih.govnih.gov The activation of the p38 and JNK pathways is a hallmark of the cellular response to Onnamide and is directly linked to its cytotoxic effects. nih.gov

The most immediate and significant cellular perturbation induced by Onnamide A is the inhibition of protein synthesis. wikipedia.org This effect has been quantified, with Onnamide A showing a 50% inhibitory concentration (IC50) for protein synthesis at approximately 30 nM. nih.gov This profound disruption of a fundamental cellular process leads to widespread cellular dysfunction and potent cytotoxicity against a variety of cancer cell lines. nih.govnih.gov

The cytotoxic effects of Onnamide and its analogs have been documented across different cell lines, with their potency varying based on structural modifications. For instance, the geometry of the polyene side chain and other substitutions can influence the compound's activity. nih.gov In addition to cytotoxicity, Onnamides have been observed to affect the levels of histone modifications within cells, although this may be a secondary consequence of the primary cytotoxic effects. nih.govnih.govelsevierpure.com

Table 1: Cytotoxicity of Onnamide Analogs against HeLa Cells This interactive table summarizes the IC50 values of various Onnamide compounds.

| Compound | IC50 (nM) against HeLa Cells | Reference |

|---|---|---|

| 2Z-Onnamide A | 95 | nih.gov |

| 6Z-Onnamide A | 95 | nih.gov |

| Onnamide A | 38 | nih.gov |

| 4Z-Onnamide A | 22 | nih.gov |

| Dihydroonnamide A | 38 | nih.gov |

| Onnamide F | 540 | nih.gov |

Onnamide Influence on Cytoskeletal Dynamics

The cytoskeleton, a dynamic network of protein filaments including actin, is crucial for maintaining cell shape, motility, and integrity. While some marine natural products exert their effects by directly targeting actin, the influence of Onnamide on the cytoskeleton appears to be an indirect consequence of its primary mechanisms of action.

Current scientific literature does not provide evidence for a direct binding interaction between Onnamide A and actin monomers or filaments. Its well-characterized mechanism involves ribosome inhibition and subsequent activation of stress signaling pathways. nih.govnih.gov Unlike other compounds isolated from Theonella swinhoei, such as Swinholide A which directly severs actin filaments, Onnamide's mode of action is not centered on direct physical interaction with cytoskeletal proteins. nih.gov Therefore, the effects of Onnamide on the cytoskeleton are considered to be downstream consequences of the broader cellular stress it induces.

The profound cellular insults caused by Onnamide, namely the complete shutdown of protein synthesis and the induction of apoptosis, inevitably lead to a catastrophic failure of cytoskeletal integrity. The maintenance of the dynamic actin network relies on the constant synthesis and turnover of actin itself and a multitude of actin-binding proteins. By halting protein synthesis, Onnamide prevents the replenishment of these essential components, which would lead to a gradual breakdown of cytoskeletal structures.

Furthermore, the activation of the p38 and JNK signaling pathways, a primary effect of Onnamide, is known to play a role in regulating the cytoskeleton. nih.gov Disruption of these pathways can lead to changes in cell adhesion, morphology, and motility. nih.gov The cellular consequences of widespread cytoskeletal disruption include loss of focal adhesions, strong cell retraction, and cell rounding, ultimately leading to detachment and death, which are consistent with the apoptotic phenotype induced by Onnamide. nih.govmdpi.com

Modulation of Signal Transduction Pathways by Onnamide

Onnamide is a potent modulator of specific signal transduction pathways, leveraging the cell's own stress-response systems to induce cytotoxicity.

The inhibition of the ribosome by Onnamide is interpreted by the cell as a critical stress event, leading to the activation of the MAPK pathway. nih.govmdpi.com Specifically, Onnamide triggers the phosphorylation and sustained activation of p38 and JNK. nih.govnih.gov This response is analogous to that caused by other ribotoxic stressors like anisomycin. nih.gov The activation of these kinases is not transient; Onnamide induces their sustained activation, which is a critical factor in pushing the cell towards apoptosis. nih.govnih.gov

Identification of Key Signaling Cascades Affected by Onnamide

Onnamide A's potent cytotoxic activity stems from its fundamental role as a powerful inhibitor of protein synthesis. nih.govnih.govwikipedia.org This inhibition is the primary trigger for a cascade of cellular stress responses. Research indicates that Onnamide A binds to the eukaryotic ribosome, though at a different site than other inhibitors like anisomycin. nih.gov Specifically, evidence suggests Onnamide A binds to the E site (exit site) of the ribosome. nih.gov This interaction impairs ribosome function, leading to a halt in the translation of mRNA into proteins. nih.gov

The inhibition of protein synthesis by Onnamide A elicits a ribotoxic stress response, a specific signaling pathway activated in response to ribosomal damage. nih.govmdpi.com A key consequence of this response is the strong activation of stress-activated protein kinases (SAPKs), particularly the p38 mitogen-activated protein kinase (p38 kinase) and the c-Jun NH2-terminal protein kinase (JNK). nih.govnih.gov These compounds strongly inhibited protein synthesis with 50% inhibitory concentrations (IC₅₀) of 30 nM for Onnamide A and 1.9 nM for the related compound theopederin B. nih.gov The activation of these kinase cascades is a central feature of Onnamide's molecular mechanism. nih.govnih.gov

| Compound | Target/Effect | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Onnamide A | Protein Synthesis Inhibition (Methionine Incorporation) | Mv1Lu | 30 nM | nih.govnih.gov |

| Theopederin B | Protein Synthesis Inhibition (Methionine Incorporation) | Mv1Lu | 1.9 nM | nih.govnih.gov |

| Anisomycin | Protein Synthesis Inhibition (Methionine Incorporation) | Mv1Lu | 200 nM | nih.gov |

| Onnamide A | Cytotoxicity | HeLa | 44 nM | mdpi.com |

| Onnamide A | Cytotoxicity | P388 | 1.0 nM | nih.gov |

Mechanistic Interplay between Onnamide and Cell Regulatory Networks

The activation of the p38 and JNK signaling cascades by Onnamide A represents a critical intersection with broader cell regulatory networks that govern gene expression, cell cycle, and survival. mdpi.com The ribotoxic stress response is a key network that senses ribosomal impairment and translates it into a MAPK-mediated signaling cascade. mdpi.com This network allows the cell to react to translational arrest by modulating other cellular processes.

Furthermore, Onnamide A's influence extends to the epigenetic regulatory network. Studies have demonstrated that Onnamide A can alter levels of histone modifications. nih.govmdpi.com Histone modifications are crucial for controlling gene expression by changing the chromatin structure. nih.gov The ability of Onnamide A to affect these modifications suggests a complex mechanism that goes beyond simple kinase activation, potentially leading to widespread changes in the cell's transcriptional landscape. mdpi.com This interplay with the cell's epigenetic machinery may contribute significantly to its potent cytotoxicity. The observed effects on histone H4K5ac, which is associated with DNA replication, are consistent with the known ability of Onnamide A to induce cell cycle arrest. mdpi.com

| Protein | Protein Type | Role in Onnamide A-Affected Pathway | Reference |

|---|---|---|---|

| p38 Kinase | Stress-Activated Protein Kinase (SAPK) | Activated by ribotoxic stress induced by Onnamide A; mediates downstream signaling. | nih.govnih.gov |

| JNK | Stress-Activated Protein Kinase (SAPK) | Activated by ribotoxic stress induced by Onnamide A; mediates downstream signaling. | nih.govnih.gov |

| ATF-2 | Transcription Factor | Phosphorylated and activated by SAPKs, translocates to the nucleus to regulate gene expression. | nih.gov |

| c-Jun | Transcription Factor | Phosphorylated and activated by SAPKs, translocates to the nucleus to regulate gene expression. | nih.gov |

| PAI-1 | Gene Product (Serpin) | Expression is induced by Onnamide A in a p38/JNK-dependent manner. | nih.gov |

Induction of Programmed Cell Death Pathways by Onnamide

A primary outcome of the profound cellular disruption caused by Onnamide A is the induction of programmed cell death, or apoptosis. nih.govnih.govwikipedia.org The sustained activation of the p38 and JNK stress-activated protein kinases is directly linked to this pro-apoptotic effect. nih.gov By triggering the ribotoxic stress response, Onnamide A pushes the cell towards a self-destruction pathway. nih.govmdpi.com

Onnamide A has been shown to be a potent inducer of apoptosis in various cell lines. nih.gov For instance, in HeLa cells, Onnamide A strongly induces apoptosis within 24 hours, an effect that is accompanied by the persistent activation of both p38 kinase and JNK. nih.gov This suggests that the continuous signaling through these stress pathways overcomes the cell's survival mechanisms, ultimately committing it to apoptosis. nih.gov The mechanism of cell death induction is a shared characteristic among the pederin (B1238746) family of natural products, which includes Onnamide A and the related mycalamides, all of which are known inhibitors of protein synthesis. nih.govwikipedia.orgnih.gov The cellular response to potent translational inhibition by these compounds appears to be a robust activation of apoptotic pathways. nih.govnih.gov

Preclinical Biological Efficacy and Potential Therapeutic Relevance Mechanistic Focus

In vitro Efficacy of Onnamide in Cell-Based Assays

In vitro studies using various cell lines have been instrumental in characterizing the biological effects of onnamide and its analogs. These cell-based assays provide crucial data on the compound's potency and offer initial insights into its mechanisms of action. u-tokyo.ac.jpnih.gov

Evaluation of Antiproliferative and Cytotoxic Activity in Diverse Cell Lines

Onnamide A and its analogs have demonstrated significant antiproliferative and cytotoxic activities against a diverse range of cancer cell lines. Early studies reported potent in vitro toxicity against murine and human tumor cells. For instance, concentrations of onnamide inhibiting the replication of cultured murine lymphoma P388 cells by 50% were reported to be 5 nM or less. While some analogs like Mycalamide-A and -B showed even greater potency against human tumor cell lines such as HL-60, HT-29, and A549 (50% inhibitory concentration less than 5 nM), onnamide itself exhibited 50% inhibitory concentrations between 25 and 200 nM against these lines. capes.gov.br

More recent studies have continued to evaluate the cytotoxicity of onnamide analogs. Two newly reported analogs, 2Z- and 6Z-onnamides A, as well as known analogs, showed significant cytotoxicity against HeLa cells with IC₅₀ values ranging from 38 to 540 nM. Structure-activity relationship (SAR) studies using HeLa cells revealed that the geometry in the polyene systems of onnamides affects cytotoxicity. For example, a compound with a reduced C21–C22 single bond was as potent as onnamide A, while an analog with a shorter side chain showed weaker activity. The positions of cis-trans isomerism in the side chains also influenced cytotoxicity, with one analog being 1.7-fold more potent than onnamide A, while others were less cytotoxic. nih.govmdpi.com

Here is a summary of cytotoxicity data for some onnamide analogs against HeLa cells:

| Compound | IC₅₀ (nM) |

| Onnamide A (3) | 66 |

| 2Z-Onnamide A (1) | ~165 |

| 6Z-Onnamide A (2) | ~165 |

| Compound 4 | ~39 |

| Compound 5 | ~66 |

| Compound 6 | 540 |

Note: Values for compounds 1, 2, and 4 are approximate based on relative potency compared to Onnamide A. nih.govmdpi.com

Onnamide A has also been reported to inhibit proliferation of several human cancer cell lines in the nanomolar range. vliz.be

Mechanistic Insights from Cell-Based Studies

Mechanistic studies in cell-based systems have provided valuable insights into how onnamide exerts its biological effects. A key mechanism identified is the inhibition of protein synthesis. Studies have shown that onnamide A inhibits protein synthesis in cell lines, leading to the induction of stress-activated protein kinases and apoptosis. wikipedia.org Early research comparing onnamide with mycalamide-A and -B indicated that these agents inhibited protein synthesis. For instance, after a 1-hour exposure to 20 nM of mycalamide-A and -B, the rates of [³H]leucine incorporation into acid-precipitable material of cultured P388 cells were significantly inhibited, while the effects on the incorporation of [³H]uridine and [³H]thymidine were less pronounced. This pattern is consistent with the effects of emetine, a known protein synthesis inhibitor. These agents also inhibited the translation of RNA into protein in a cell-free lysate of rabbit reticulocytes. capes.gov.br

Onnamide A and theopederin B, structurally similar compounds, were found to potently inhibit protein synthesis and activate stress-activated protein kinases p38 and c-Jun N-terminal kinase (JNK) in a mink lung epithelial cell line. mdpi.com The activation of p38 kinase and JNK, along with the inhibition of protein synthesis, are considered important mechanistic aspects of onnamide's activity. vliz.bemdpi.com

Furthermore, recent studies have explored the effects of onnamides on histone modifications, which play a crucial role in the epigenetic control of gene expression. nih.govmdpi.com Studies with onnamide A (compound 3) revealed that it altered multiple histone modifications at concentrations higher than its IC₅₀ value for cytotoxicity in HeLa cells. Specifically, onnamide A enhanced the levels of trimethylated histone H3 lysine (B10760008) 4, 27, and 36 (H3K4me3, H3K27me3, and H3K36me3) and reduced the level of acetylated H4 lysine 5 (H4K5ac) at concentrations as low as 35 nM. These histone modifications are known to be related to cytotoxicity. mdpi.com While some histone modification changes were observed at concentrations lower than the IC₅₀ for cytotoxicity, suggesting potentially distinct modes of action, enhanced cytotoxicity was also observed in the system used to evaluate histone modifications, indicating a complex interplay between these effects. nih.govmdpi.com Identifying the target gene expressions controlled by these affected histone modifications is an ongoing area of investigation to further elucidate the underlying mechanisms of onnamide's action. mdpi.com

In vivo Preclinical Models for Mechanistic Studies of Onnamide

While in vitro studies provide foundational mechanistic data, in vivo preclinical models are essential for understanding the effects of onnamide in a more complex biological system and for investigating its mechanisms within a living organism.

Application of Animal Models for Investigating Onnamide Mechanisms of Action

Animal models have been utilized to evaluate the efficacy and explore the mechanisms of action of onnamide and related compounds. Early in vivo studies with onnamide showed some efficacy against murine tumor cells. capes.gov.br However, in one study, onnamide administered at 40 µg/kg showed limited activity against P388 leukemia, resulting in only a 15% increase in lifespan, whereas mycalamide-A and -B demonstrated more significant activity. capes.gov.br This suggests that while onnamide possesses in vitro potency, its in vivo efficacy can vary, potentially due to factors such as pharmacokinetics or specific mechanisms at play within the in vivo environment.

The use of animal models allows for the investigation of systemic effects, interactions with the immune system, and the influence of the tumor microenvironment on the compound's activity and mechanisms. While specific detailed studies focusing solely on the mechanistic investigation of onnamide in animal models were not extensively highlighted in the provided text, the general application of such models in evaluating marine natural products for antitumor activity and understanding their mechanisms has been noted. vliz.beumh.es For instance, mouse xenograft models have been used to evaluate the therapeutic efficacy and mechanisms of other marine-derived compounds. vliz.bevliz.be

Analysis of Onnamide Effects on Target Biomarkers in Preclinical Systems

Analyzing the effects of onnamide on target biomarkers in preclinical systems, including both cell-based and animal models, is crucial for understanding its mechanism of action at a molecular level. As discussed in the in vitro section, onnamide affects key cellular processes and signaling pathways. wikipedia.orgcapes.gov.brmdpi.com

In cell-based studies, the observed inhibition of protein synthesis and activation of stress-activated protein kinases like p38 and JNK can be considered effects on key biomarkers of cellular stress and translational machinery function. wikipedia.orgmdpi.com The alterations in histone modification levels also represent effects on epigenetic biomarkers that are relevant to gene expression regulation and cancer. nih.govmdpi.com Further studies are needed to identify the specific target genes whose expression is modulated by these histone modifications in the presence of onnamide. mdpi.com

In the context of in vivo studies, analyzing biomarkers would involve assessing the levels and activity of proteins involved in protein synthesis, stress response pathways (p38, JNK), and potentially markers of apoptosis or cell cycle arrest in tumor tissues or surrogate markers in biological fluids. While the provided information did not detail specific biomarker analysis in animal models for onnamide, such studies are a standard component of preclinical investigations to confirm the proposed mechanisms of action observed in vitro and to identify potential predictive or pharmacodynamic markers.

Onnamide as a Chemical Probe for Biological Processes

Natural products with potent and specific biological activities, like onnamide, can serve as valuable chemical probes to investigate fundamental biological processes. nih.govoup.com Onnamide's ability to inhibit protein synthesis and activate specific stress kinases makes it a useful tool for studying the eukaryotic translational machinery and cellular stress response pathways. wikipedia.orgcapes.gov.brmdpi.comnih.gov By using onnamide to perturb these processes, researchers can gain a deeper understanding of their roles in normal cellular function and disease states, such as cancer. nih.gov

The structural similarity of onnamide to pederins, which are also protein synthesis inhibitors, further highlights its potential as a chemical probe within this class of compounds. wikipedia.orgnih.gov Investigating the interactions of onnamide with ribosomal components and associated factors can help delineate the precise mechanisms of protein synthesis inhibition and identify potential new targets within this pathway. nih.gov

Furthermore, the observed effects of onnamide on histone modifications suggest its utility as a probe for exploring the interplay between protein synthesis inhibition, cellular stress, and epigenetic regulation. nih.govmdpi.com By using onnamide, researchers can investigate how perturbations in translation can influence histone modification patterns and downstream gene expression, providing insights into the complex regulatory networks within cells. mdpi.com The study of onnamide and its analogs, particularly those with variations in structure and activity, can also contribute to understanding structure-activity relationships and informing the design of new chemical probes or potential therapeutic agents targeting these pathways. nih.gov

Biosynthetic Pathways and Origin of Onnamide

Onnamide A is a complex polyketide natural product originally isolated from the marine sponge Theonella swinhoei. wikipedia.org Its potent cytotoxic properties have made it a subject of significant scientific interest. wikipedia.org For a long time, the sponge was believed to be the producer of this and other bioactive compounds. However, research has revealed a more complex origin story, pointing to a microbial symbiont as the true biosynthetic source. pnas.orgnih.gov The elucidation of its biosynthetic pathway has been a landmark achievement, heavily relying on modern molecular and genomic techniques to study an uncultivable organism. jst.go.jpnih.gov

Advanced Methodological Approaches in Onnamide Research

Application of Advanced Spectroscopic Techniques for Onnamide Elucidation

The structural elucidation of onnamide and its congeners relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods are indispensable for determining the planar structure, stereochemistry, and molecular formula of these complex polyketides. nih.govbiorxiv.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is routinely employed to establish the elemental composition of new onnamide analogs with high precision. For instance, the molecular formulas for 2Z-onnamide A (C₃₉H₆₃N₅O₁₂) and 6Z-onnamide A were confidently determined by comparing their measured m/z values with calculated values, showing minimal deviation. mdpi.com

NMR spectroscopy provides the crucial data for assembling the molecular framework. A suite of one-dimensional (¹H NMR) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR experiments allows for the assignment of proton and carbon signals and establishes connectivity between different parts of the molecule. mdpi.comresearchgate.net For example, key HMBC cross-peaks are used to connect disparate spin systems, while COSY correlations help trace out contiguous proton networks within the onnamide structure. researchgate.net The geometry of double bonds, such as the cis geometry in the polyene side chain of 2Z-onnamide A, is deduced from the coupling constants observed in the ¹H NMR spectrum. researchgate.net

The absolute configuration of the numerous stereocenters in onnamides is a significant challenge. This is often addressed by comparing NMR data with known analogs and through biosynthetic considerations. researchgate.net For complex natural products where crystals suitable for X-ray crystallography cannot be obtained, advanced techniques like Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) calculations offer a powerful alternative for unambiguous assignment of absolute configuration. nih.govnih.gov

Table 1: Spectroscopic Data for the Elucidation of 2Z-onnamide A

| Technique | Application | Finding | Citation |

|---|---|---|---|

| HRESIMS | Molecular Formula Determination | C₃₉H₆₃N₅O₁₂ (m/z 794.4536 [M+H]⁺) | researchgate.net |

| ¹H NMR | Structural Analysis | Revealed characteristic signals for methyl groups, an exomethylene unit, and acetal (B89532)/hemiacetal protons. Coupling constants determined double bond geometry. | researchgate.net |

| 2D NMR (COSY, HMBC) | Connectivity Mapping | Established the carbon skeleton and the connection of various structural fragments. | researchgate.net |

| Stereochemical Analysis | Comparison with Onnamide A | The stereochemistry was assigned as identical to onnamide A based on biosynthetic pathways and spectral comparison. | researchgate.net |

Computational Chemistry and Molecular Modeling in Onnamide Studies

Computational chemistry and molecular modeling are increasingly vital tools for understanding the three-dimensional structure and dynamic behavior of complex molecules like onnamides. nih.gov These methods complement experimental data, offering insights into conformational preferences, reaction mechanisms, and molecular interactions that are difficult to probe through empirical means alone.

Conformational analysis is a key application, particularly for flexible molecules with numerous rotatable bonds, such as the side chain of onnamide. rsc.org Using methods like molecular dynamics (MD) simulations, researchers can explore the potential energy landscape of the molecule to identify low-energy, stable conformations. nih.govnih.govnih.gov This is crucial for understanding how onnamides adopt specific shapes to interact with biological targets. The study of molecules with multiple amide moieties, a feature present in the onnamide structure, has shown that computational protocols combining quantum mechanics and molecular dynamics can effectively predict their self-assembling properties and conformational flexibility. rsc.org

Furthermore, computational approaches are used to predict spectroscopic properties. For instance, DFT calculations can predict NMR chemical shifts and VCD spectra for different possible stereoisomers of a molecule. nih.govnih.gov By comparing these computationally generated spectra with the experimental data, the absolute configuration of a newly isolated natural product can be determined with a high degree of confidence. nih.gov This synergy between computational prediction and experimental validation is a powerful strategy in modern structure elucidation. nih.gov While specific, in-depth molecular dynamics studies on onnamide itself are not widely published, the principles and methodologies are well-established for complex natural products and provide a framework for future onnamide research. rsc.org

High-Throughput Screening Methodologies for Onnamide Derivatives

While large-scale, automated high-throughput screening (HTS) of extensive onnamide derivative libraries is not yet widely documented in public literature, the principles of screening are actively applied in onnamide research through cytotoxicity assays and structure-activity relationship (SAR) studies. nih.govnih.gov These studies are essential for identifying the most potent analogs and understanding the structural features required for their biological activity.

Research on onnamide and its naturally occurring or synthetically modified analogs consistently involves screening for cytotoxicity against various cancer cell lines, such as HeLa and P388 leukemia cells. nih.govelsevierpure.com In these assays, cells are treated with a range of concentrations of the onnamide compounds, and cell viability is measured to determine the half-maximal inhibitory concentration (IC₅₀), a key indicator of cytotoxic potency. nih.gov

These screening efforts have generated valuable SAR data. For example, studies on geometric isomers of onnamide A, such as 2Z- and 6Z-onnamides A, revealed that the geometry of the polyene side chain significantly affects cytotoxicity. nih.govnih.gov Similarly, modifications to other parts of the molecule, such as the reduction of the C21-C22 bond or alterations in the side chain length, have been shown to modulate biological activity. mdpi.com These findings, derived from systematic screening of a focused set of derivatives, guide the design of future analogs with potentially improved therapeutic properties. uea.ac.uk The development of efficient synthetic routes to the onnamide core could pave the way for the creation of larger compound libraries amenable to future HTS campaigns. enamine.net

Table 2: Cytotoxicity Screening of Onnamide Analogs

| Compound | Modification | HeLa IC₅₀ (µM) | P388 IC₅₀ (µM) | Citation |

|---|---|---|---|---|

| 2Z-onnamide A | cis double bond at C2-C3 | 0.17 | 1.8 | nih.gov |

| 6Z-onnamide A | cis double bond at C6-C7 | 0.15 | 4.8 | nih.gov |

| Onnamide A | All-trans polyene | 0.066 | 0.62 | nih.gov |

| 4Z-onnamide A | cis double bond at C4-C5 | 0.038 | 0.31 | nih.gov |

Bioinformatic Analysis of Onnamide-Related Gene Clusters

The biosynthesis of onnamides is a complex process orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). Bioinformatic analysis has been instrumental in identifying and characterizing this gene cluster, revealing that onnamides are produced by an uncultivated bacterial symbiont living within the marine sponge Theonella swinhoei. nih.govresearchgate.netjst.go.jp

The discovery of the onnamide BGC was a landmark achievement, accomplished by screening a metagenomic library constructed from the sponge's total DNA. jst.go.jp Researchers used probes based on genes from the pederin (B1238746) BGC, a structurally related compound from a beetle symbiont, to find homologous sequences. researchgate.netjst.go.jp This approach successfully identified the onn gene cluster. nih.gov

Bioinformatic tools like antiSMASH are crucial for analyzing these large genomic sequences. floraandfona.org.innih.gov They allow researchers to identify open reading frames (ORFs) and predict the function of the encoded proteins based on sequence homology to known enzymes. researchgate.net The analysis of the onn cluster revealed a massive hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system. researchgate.netpnas.org Bioinformatic prediction of the domains within these megasynthases (e.g., ketosynthase (KS), acyltransferase (AT), condensation (C), adenylation (A) domains) allowed scientists to correlate the genetic architecture with the chemical structure of onnamide. researchgate.netresearchgate.net This analysis strongly supported the prediction that the encoded PKS-NRPS machinery is responsible for assembling the onnamide backbone. researchgate.net

The identification of the onnamide BGC in an uncultivated symbiont highlights the power of bioinformatics and metagenomics to access the chemistry of microorganisms that cannot yet be grown in a lab, opening new avenues for the discovery and sustainable production of complex marine natural products. jst.go.jpnih.gov

Future Directions and Emerging Research Avenues for Onnamide

Development of Novel Onnamide Analogs with Enhanced Specificity or Potency

The development of novel onnamide analogs is a key strategy to enhance its therapeutic index by improving potency, increasing specificity, and reducing off-target effects. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new molecules.

Recent research has led to the isolation and characterization of new naturally occurring onnamide analogs, such as 2Z- and 6Z-onnamides A, from the marine sponge Theonella conica. mdpi.comnih.gov Studies on these and other analogs have revealed that modifications to the polyene system and the side chain can significantly impact their biological activity. For instance, the geometric isomerism in the polyene side chain has been shown to affect cytotoxicity and histone modification levels. mdpi.comnih.gov

Furthermore, synthetic and semi-synthetic efforts have generated a range of onnamide analogs with modified functionalities. These studies provide valuable insights into the pharmacophore of the onnamide scaffold. For example, the reduction of the C6-C7 double bond in onnamide A to produce 6,7-dihydro-onnamide A resulted in a significant increase in leishmanicidal activity. nih.gov Conversely, replacement of the methoxy group in onnamide A with a hydroxyl group, as seen in pseudoonnamide A, led to a 20-fold decrease in this activity, highlighting the sensitivity of the molecule's bioactivity to subtle structural changes. nih.gov

In silico studies have also been employed to predict the binding affinities of onnamide analogs to potential targets. For example, molecular docking simulations have suggested that dihydro-onnamide A exhibits a strong binding affinity for the SARS-CoV-2 main protease, even superior to some known inhibitors. nih.gov

| Compound | Key Structural Modification | Observed Biological Activity/Finding | Reference |

|---|---|---|---|

| 2Z-onnamide A | Cis isomer at the C2-C3 double bond | Showed 2.5-fold less cytotoxicity than onnamide A against HeLa cells. nih.gov | nih.gov |

| 6Z-onnamide A | Cis isomer at the C6-C7 double bond | Demonstrated reduced cytotoxicity compared to onnamide A. nih.gov | nih.gov |

| 6,7-dihydro-onnamide A | Reduction of the C6-C7 double bond | Exhibited the strongest leishmanicidal activity with an IC50 of 0.2 nM. nih.gov | nih.gov |

| Onnamide C | Modification of the side chain | Showed promising binding energy to SARS-CoV-2 Mpro in silico. nih.gov | nih.gov |

| Pseudoonnamide A | Replacement of a methoxy group with a hydroxyl group | Resulted in a 20-fold decrease in leishmanicidal activity compared to onnamide A. nih.gov | nih.gov |

Exploration of Undiscovered Molecular Targets for Onnamide

While the primary molecular target of onnamide A is the eukaryotic ribosome, leading to the inhibition of protein synthesis, the full spectrum of its molecular interactions is likely more complex. wikipedia.orgnih.gov The diverse biological effects observed for onnamide and its analogs suggest the possibility of additional, yet undiscovered, molecular targets.

The potent and varied bioactivities of onnamides, including antitumor, antiviral, and antiprotozoal effects, may not be solely attributable to the general inhibition of protein synthesis. nih.govelsevierpure.com For example, differences in the cytotoxic profiles of various onnamide analogs against different cancer cell lines suggest that there may be cell-type-specific factors or targets that modulate their activity. nih.gov

Computational approaches, such as in silico target prediction, can be powerful tools for identifying potential new molecular targets for natural products. researchgate.net Such methods could be applied to the onnamide family to generate hypotheses about their interactions with a wider range of proteins. For instance, the aforementioned in silico study suggesting the interaction of onnamide analogs with the SARS-CoV-2 main protease provides a starting point for experimental validation. nih.gov

Furthermore, the observation that onnamides can induce changes in histone modifications at concentrations lower than those required for cytotoxicity suggests that they may have epigenetic targets. nih.gov Identifying the specific enzymes or pathways involved in these histone modifications could reveal novel mechanisms of action for onnamides.

Future research in this area will likely involve a combination of computational modeling, affinity-based proteomics, and genetic screening approaches to systematically identify the full range of onnamide-binding proteins and elucidate their roles in the observed biological activities.

Integration of Onnamide Research with Systems Biology Approaches

Systems biology offers a holistic framework for understanding the complex biological effects of compounds like onnamide by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. uva.nl This approach moves beyond a single-target perspective to a network-level understanding of a drug's mechanism of action. nih.govrsc.org

By applying multi-omics technologies to cells or organisms treated with onnamide or its analogs, researchers can generate comprehensive datasets detailing the global changes in gene expression, protein abundance, and metabolite levels. biorxiv.org The integration of these datasets can help to:

Identify key signaling pathways and cellular processes that are perturbed by onnamide treatment.

Uncover novel biomarkers for predicting sensitivity or resistance to onnamide.

Elucidate the molecular basis for off-target effects.

Guide the rational design of combination therapies by identifying synergistic interactions with other drugs.

For example, analyzing the transcriptomic and proteomic profiles of cancer cells treated with onnamide could reveal compensatory mechanisms that are activated in response to protein synthesis inhibition. This knowledge could then be used to identify secondary drug targets that, when inhibited, would enhance the efficacy of onnamide.

Furthermore, the integration of onnamide research with microbiome studies represents another exciting frontier. Given that onnamide is produced by a symbiotic bacterium within a marine sponge, understanding the interactions between the host, the symbiont, and the natural product is a prime area for systems biology investigation. jst.go.jppnas.org

Sustainable Production and Supply Chain Innovation for Onnamide and Analogs

A major bottleneck in the clinical development of many promising marine natural products, including onnamide, is the challenge of sustainable supply. nih.govtandfonline.com Onnamides are present in minute quantities in their natural source, the marine sponge Theonella swinhoei, making large-scale harvesting ecologically unsustainable and economically unviable. fau.edu

Significant progress has been made in understanding the biosynthesis of onnamide. The discovery that the onnamide biosynthetic gene cluster resides not in the sponge itself but in an uncultivated symbiotic bacterium, 'Candidatus Entotheonella,' has opened up new avenues for sustainable production. jst.go.jppnas.org

Future research in this area will focus on several key strategies:

Heterologous Expression: Efforts are underway to clone and express the onnamide biosynthetic gene cluster in a more tractable host organism, such as E. coli or yeast. This would enable the scalable and controlled production of onnamide and its precursors through fermentation.

Biocatalysis and Synthetic Biology: The enzymes from the onnamide biosynthetic pathway can be harnessed as biocatalysts for the synthesis of onnamide analogs. manchester.ac.uknih.govresearchgate.net By engineering these enzymes or combining them in novel ways, it may be possible to create a diverse range of new onnamide derivatives with improved properties.

Aquaculture and Mariculture: The cultivation of the source sponge, Theonella swinhoei, or its cells in controlled environments is another potential strategy for a sustainable supply of onnamide. fau.eduresearchgate.net

Total Synthesis: While the total synthesis of onnamide A is a complex undertaking, advances in synthetic organic chemistry may eventually make this a viable route for large-scale production, particularly for structurally simplified but still potent analogs.

| Compound Name |

|---|

| 2Z-onnamide A |

| 6,7-dihydro-onnamide A |

| 6Z-onnamide A |

| Dihydro-onnamide A |

| Onnamide A |

| Onnamide C |

| Pseudoonnamide A |

Q & A

Q. What statistical frameworks validate Onnamide’s dose-response relationships?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.